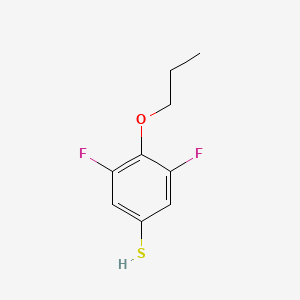

3,5-Difluoro-4-n-propoxythiophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-propoxybenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2OS/c1-2-3-12-9-7(10)4-6(13)5-8(9)11/h4-5,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLCWVZVVCPSBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3,5 Difluoro 4 N Propoxythiophenol

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3,5-difluoro-4-n-propoxythiophenol provides a logical framework for devising a synthetic plan. The primary disconnections involve the carbon-sulfur (C-S) bond, the carbon-oxygen (C-O) ether linkage, and the carbon-fluorine (C-F) bonds.

The most logical final-step disconnection is the formation of the thiol group, as this functionality can be sensitive to various reaction conditions. Therefore, the primary retrosynthetic step is the disconnection of the C-S bond, leading to a 3,5-difluoro-4-n-propoxybenzene intermediate and a sulfur source. This approach allows for the late-stage introduction of the thiol, minimizing potential complications.

Further disconnection of the 3,5-difluoro-4-n-propoxybenzene intermediate involves cleaving the n-propoxy ether bond. This leads to two key precursors: 3,5-difluorophenol (B1294556) and an n-propyl halide. The synthesis of the fluorinated phenol (B47542) core represents a critical starting point for the entire synthetic sequence. The general principle of disconnecting next to a heteroatom, such as sulfur or oxygen, is a common and effective strategy in retrosynthetic analysis as these bonds are often formed via reliable substitution reactions. pressbooks.pub

This retrosynthetic strategy is summarized below:

Target Molecule: this compound

Disconnection 1 (C-S bond): Leads to 3,5-difluoro-4-n-propoxybenzene.

Disconnection 2 (C-O bond): Leads to 3,5-difluorophenol and an n-propyl electrophile.

Synthesis of Key Precursors for this compound

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors. This section details the synthetic routes to the fluorinated phenol core, the introduction of the n-propoxy group, and strategies for creating a precursor to the thiol functionality.

Preparation of the Fluorinated Phenol Core

A crucial starting material for the synthesis is 3,5-difluorophenol. Several methods have been reported for its preparation, often starting from readily available fluorinated aromatics.

One prominent method involves the synthesis from 3,5-difluorobromobenzene via a boronic acid intermediate. wikipedia.org This two-step process includes the formation of 3,5-difluorophenylboronic acid followed by its oxidation. wikipedia.orgmasterorganicchemistry.com

Alternatively, 3,5-difluorophenol can be synthesized from 2,4,6-trifluorobenzoic acid through a one-pot reaction in the presence of a base. khanacademy.org Another approach utilizes 1,3,5-trifluorobenzene, which reacts with acetohydroxamic acid and a base to yield the desired 3,5-difluorophenol. youtube.com

A summary of a representative synthesis of 3,5-difluorophenylboronic acid is provided in the table below.

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 3,5-Difluorobromobenzene | n-Butyl lithium, Boric acid | Anhydrous Tetrahydrofuran | -70°C to room temp. | 78.5% | masterorganicchemistry.com |

Introduction of the n-Propoxy Group

With 3,5-difluorophenol in hand, the next step is the introduction of the n-propoxy group. The Williamson ether synthesis is a classic and widely used method for forming ethers from an alkoxide and an alkyl halide. wikipedia.org This reaction proceeds via an SN2 mechanism and is generally efficient for primary alkyl halides. wikipedia.org

In this case, 3,5-difluorophenol would first be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an n-propyl halide, such as n-propyl bromide or iodide, to yield 1,2-difluoro-4-propoxybenzene (B8587949).

| Reactants | Reagents | Solvent | Reaction Type | Product | Reference |

| 3,5-Difluorophenol, n-Propyl bromide | Base (e.g., K2CO3) | Polar aprotic solvent (e.g., DMF) | Williamson Ether Synthesis | 1,2-Difluoro-4-propoxybenzene | wikipedia.org |

Strategies for Thiol Group Precursor Synthesis

The direct introduction of a thiol group onto the electron-rich 1,2-difluoro-4-propoxybenzene ring can be challenging. Therefore, a common strategy involves the introduction of a functional group that can be readily converted to a thiol in a subsequent step. One such precursor is a formyl group (-CHO).

The formylation of the aromatic ring can be achieved through ortho-lithiation followed by reaction with a formylating agent. The fluorine atoms and the propoxy group influence the regioselectivity of the lithiation. The position ortho to the propoxy group and between the two fluorine atoms is activated for deprotonation. The lithiation of similar fluorinated aromatic compounds has been shown to occur at the most acidic proton, which is typically located between two fluorine atoms. Therefore, treatment of 1,2-difluoro-4-propoxybenzene with a strong base like n-butyllithium at low temperature, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF), would be expected to yield 3,5-difluoro-4-n-propoxybenzaldehyde.

Direct and Indirect Thiolation Methods for the Aromatic Ring

The final key transformation is the introduction of the thiol group onto the aromatic ring. This can be approached through direct or indirect methods.

Nucleophilic Aromatic Substitution (SNAr) Approaches

While direct SNAr of a fluorine atom with a sulfide (B99878) nucleophile is a common method for synthesizing aryl thiols, it is less likely to be effective in this specific case. The presence of the electron-donating n-propoxy group deactivates the ring towards nucleophilic attack, making the displacement of a fluorine atom difficult.

A more viable indirect approach involves the conversion of the previously synthesized 3,5-difluoro-4-n-propoxybenzaldehyde to the corresponding thiophenol. This transformation can be achieved through several methods. One common route is the reduction of the corresponding sulfonyl chloride. However, a more direct conversion can be explored. While literature on the direct conversion of a benzaldehyde (B42025) to a thiophenol is not extensive, multi-step sequences are well-established. For instance, the aldehyde can be oxidized to the corresponding benzoic acid, which can then be converted to a sulfonyl chloride and subsequently reduced to the thiophenol.

Alternatively, a diazonium salt intermediate can be utilized. The aldehyde could be converted to an aniline (B41778), which is then diazotized and reacted with a sulfur-containing nucleophile. The reaction of phenyldiazonium salts with reagents like sodium polysulfide or potassium ethyl xanthogenate are known methods for preparing thiophenols. google.com

A plausible synthetic sequence is outlined in the table below:

| Intermediate | Transformation | Reagents | Product |

| 3,5-Difluoro-4-n-propoxybenzaldehyde | Oxidation | e.g., KMnO4 | 3,5-Difluoro-4-n-propoxybenzoic acid |

| 3,5-Difluoro-4-n-propoxybenzoic acid | Conversion to Sulfonyl Chloride | e.g., Thionyl chloride, then oxidation | 3,5-Difluoro-4-n-propoxysulfonyl chloride |

| 3,5-Difluoro-4-n-propoxysulfonyl chloride | Reduction | e.g., Zn/HCl | This compound |

Palladium-Catalyzed Cross-Coupling Reactions for Thiol Introduction

A prominent strategy for the formation of the C-S bond in aryl thiols involves palladium-catalyzed cross-coupling reactions. This approach typically utilizes an aryl halide precursor, such as 1-bromo-3,5-difluoro-4-n-propoxybenzene, and a suitable thiol surrogate.

One effective method involves the use of sodium thiosulfate (B1220275) as an odorless and non-toxic source of sulfur. The reaction proceeds via a palladium-catalyzed coupling of the aryl bromide with sodium thiosulfate, followed by an in-situ reduction of the resulting intermediate with a reducing agent like zinc and hydrochloric acid to yield the desired thiophenol. This method is attractive due to the low cost and wide availability of the starting materials. jst.go.jp

Alternatively, trialkylsilanethiols, such as triisopropylsilanethiol (B126304) (TIPS-SH), can be employed as the thiolating agent. The palladium-catalyzed coupling of an aryl halide with TIPS-SH forms a silyl-protected thioether, which can then be deprotected under mild conditions to afford the free thiol. This method offers excellent functional group tolerance.

The choice of ligand is crucial for the success of these cross-coupling reactions. Bulky, electron-rich phosphine (B1218219) ligands, such as those of the Buchwald and Hartwig type (e.g., XPhos, RuPhos), have proven to be highly effective in facilitating the catalytic cycle. nih.govwuxiapptec.com The selection of the appropriate ligand, palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), base, and solvent system is critical for achieving high yields and reaction efficiency. wuxiapptec.com

Table 1: Key Reagents in Palladium-Catalyzed Thiolation

| Reagent Type | Examples | Role |

|---|---|---|

| Aryl Halide Precursor | 1-Bromo-3,5-difluoro-4-n-propoxybenzene | Electrophilic partner |

| Thiol Surrogate | Sodium thiosulfate, Triisopropylsilanethiol | Nucleophilic sulfur source |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes and activates the catalyst |

| Base | Cs₂CO₃, KHMDS, NaOtBu | Activates the nucleophile and facilitates reductive elimination |

Reduction of Thiocyanate (B1210189), Thioester, or Sulfonyl Precursors

An alternative pathway to this compound involves the reduction of a suitable precursor where the sulfur atom is already incorporated in a higher oxidation state or as a thiocyanate.

The synthesis could commence with the corresponding aniline, 3,5-difluoro-4-n-propoxyaniline. Diazotization of the aniline followed by reaction with potassium thiocyanate would yield 3,5-difluoro-4-n-propoxy-1-thiocyanatobenzene. The thiocyanate group can then be reduced to the thiol using various reducing agents, such as lithium aluminum hydride or sodium borohydride.

Another viable precursor is the corresponding sulfonyl chloride, 3,5-difluoro-4-n-propoxybenzenesulfonyl chloride. This intermediate can be prepared from the aniline via diazotization and subsequent reaction with sulfur dioxide in the presence of a copper(I) catalyst (the Sandmeyer reaction). A powerful and chemoselective method for the reduction of arylsulfonyl chlorides to arylthiols involves the use of triphenylphosphine (B44618). organic-chemistry.orgorganic-chemistry.org This reaction is typically fast and proceeds under mild conditions, tolerating a range of functional groups. organic-chemistry.org

Alternative Halogen-Metal Exchange and Subsequent Quenching

A classic organometallic approach involves a halogen-metal exchange reaction. Starting with 1-bromo-3,5-difluoro-4-n-propoxybenzene, treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would generate the corresponding aryllithium species. This highly reactive intermediate can then be quenched with elemental sulfur (S₈) to form a lithium thiolate, which upon acidic workup, yields the target thiophenol. Careful control of the reaction temperature is crucial to avoid side reactions.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters to maximize yield and purity while minimizing side product formation.

For palladium-catalyzed cross-coupling reactions, a systematic screening of catalysts, ligands, bases, and solvents is essential. The choice of ligand can significantly influence the reaction outcome, with bulky biaryl phosphine ligands often providing superior results for C-S bond formation. nih.govwuxiapptec.com The base is another critical parameter; while strong bases like sodium tert-butoxide are effective, they may not be compatible with base-sensitive functional groups. wuxiapptec.com In such cases, weaker inorganic bases like cesium carbonate or potassium phosphate (B84403) may be more suitable. The reaction temperature and concentration also play a vital role and need to be fine-tuned for each specific substrate and catalyst system. wuxiapptec.com

In the reduction of sulfonyl chlorides with triphenylphosphine, the stoichiometry of the phosphine is a key factor. Typically, an excess of triphenylphosphine is required to ensure complete conversion. organic-chemistry.org The choice of solvent can also impact the reaction rate and ease of product isolation. Toluene is a commonly used solvent for this transformation. organic-chemistry.org

For syntheses involving halogen-metal exchange, the temperature must be strictly controlled, usually at -78 °C or lower, to prevent unwanted side reactions of the highly reactive organolithium intermediate. The purity of the starting materials and the exclusion of moisture and oxygen are also paramount for achieving high yields.

Table 2: Parameters for Optimization in Key Synthetic Steps

| Synthetic Step | Key Parameters to Optimize | Potential Values/Conditions |

|---|---|---|

| Palladium-Catalyzed Thiolation | Palladium Precursor & Ligand | Pd(OAc)₂/XPhos, Pd₂(dba)₃/RuPhos, PdCl₂/dppf |

| Base | NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | |

| Solvent | Toluene, Dioxane, THF, DMF | |

| Temperature | Room temperature to 120 °C | |

| Reduction of Sulfonyl Chloride | Reducing Agent & Stoichiometry | Triphenylphosphine (2-3 equivalents) |

| Solvent | Toluene, Xylene, Dichloromethane | |

| Temperature | Room temperature to reflux | |

| Halogen-Metal Exchange | Organolithium Reagent | n-BuLi, s-BuLi, t-BuLi |

| Temperature | -78 °C to -100 °C |

Green Chemistry Principles Applied to the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound can enhance its sustainability and reduce its environmental impact.

One key area of focus is the choice of solvent. For the initial etherification step, a Williamson ether synthesis, the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide can facilitate the reaction in a biphasic system, potentially reducing the need for large volumes of volatile organic solvents. jst.go.jpijirset.com PTCs can improve reaction rates and yields under milder conditions. ijirset.comfzgxjckxxb.com

In palladium-catalyzed cross-coupling reactions, the use of greener solvents like water or biorenewable solvents is an active area of research. While challenging for many substrates, the development of water-soluble ligands and catalyst systems is a promising avenue. Minimizing the catalyst loading is another important aspect of green chemistry, and highly active catalysts that can achieve high turnover numbers are desirable.

For the reduction of sulfonyl chlorides, while the use of triphenylphosphine is effective, it generates triphenylphosphine oxide as a stoichiometric byproduct, which is not atom-economical. organic-chemistry.org Exploring catalytic reduction methods would be a greener alternative.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Bromo-3,5-difluoro-4-n-propoxybenzene |

| 4-Bromo-3,5-difluorophenol |

| Sodium thiosulfate |

| Triisopropylsilanethiol |

| XPhos |

| RuPhos |

| BINAP |

| Pd(OAc)₂ (Palladium(II) acetate) |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Cs₂CO₃ (Cesium carbonate) |

| KHMDS (Potassium bis(trimethylsilyl)amide) |

| NaOtBu (Sodium tert-butoxide) |

| 3,5-Difluoro-4-n-propoxyaniline |

| 3,5-Difluoro-4-n-propoxy-1-thiocyanatobenzene |

| 3,5-Difluoro-4-n-propoxybenzenesulfonyl chloride |

| Triphenylphosphine |

| n-Butyllithium |

| tert-Butyllithium |

| Tetrabutylammonium bromide |

Chemical Reactivity and Transformation Studies of 3,5 Difluoro 4 N Propoxythiophenol

Anticipated Reactions of the Thiol (-SH) Functional Group

The thiol group is a versatile functional handle, known to participate in a variety of chemical transformations. While no specific examples exist for 3,5-Difluoro-4-n-propoxythiophenol, its reactivity is expected to mirror that of other aromatic thiols.

Oxidation Pathways to Disulfides and Sulfonic Acids

Thiophenols are readily oxidized to form disulfides. This transformation can be achieved using a range of mild oxidizing agents. Further oxidation under more vigorous conditions would likely lead to the formation of the corresponding sulfonic acid.

Anticipated Oxidation Reactions

| Reactant | Reagents | Expected Product |

|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., I₂, air) | 1,2-Bis(3,5-difluoro-4-n-propoxyphenyl)disulfane |

Alkylation and Acylation at Sulfur

The nucleophilic nature of the thiolate anion, formed by deprotonation of the thiol, allows for facile S-alkylation and S-acylation reactions. These reactions are fundamental for the formation of thioethers and thioesters, respectively.

Expected Alkylation and Acylation Reactions

| Reaction Type | General Reactant | Expected Product Class |

|---|---|---|

| Alkylation | Alkyl halide (R-X) | 3,5-Difluoro-4-n-propoxy(alkylthio)benzene |

Michael Addition Reactions and Thioether Formation

The thiol group is a potent nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition reaction is a common method for forming carbon-sulfur bonds and would be expected to proceed readily with this compound.

Ligand Formation via Coordination with Transition Metals

Thiolates are known to be excellent ligands for a variety of transition metals. The sulfur atom can coordinate to metal centers, and the electronic properties of the fluorinated aromatic ring could influence the stability and reactivity of the resulting metal complexes.

Predicted Reactivity of the Fluorinated Aromatic Ring

The electronic landscape of the aromatic ring in this compound is shaped by the interplay of the electron-donating n-propoxy group and the electron-withdrawing fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr) on Activated Positions

The presence of two fluorine atoms on the aromatic ring of this compound renders the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. baranlab.org The strong electron-withdrawing nature of the fluorine atoms polarizes the carbon-fluorine bond, making the carbon atom electrophilic and prone to attack by nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

The regioselectivity of the substitution is influenced by the electronic effects of the substituents. In this case, the fluorine atoms are the leaving groups. The n-propoxy group at the 4-position is an electron-donating group, which can influence the rate of reaction but does not prevent substitution. The thiol group, particularly in its deprotonated thiolate form, is also electron-donating.

A variety of nucleophiles can be employed to displace one or both of the fluorine atoms, leading to a range of substituted products. The choice of reaction conditions, such as the solvent, temperature, and the nature of the nucleophile, can be optimized to favor monosubstitution or disubstitution.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions of this compound

| Entry | Nucleophile | Reagent/Conditions | Expected Product(s) |

| 1 | Methoxide | NaOCH₃, CH₃OH, reflux | 3-Fluoro-5-methoxy-4-n-propoxythiophenol and/or 3,5-Dimethoxy-4-n-propoxythiophenol |

| 2 | Ammonia | NH₃ (aq), heat, pressure | 3-Amino-5-fluoro-4-n-propoxythiophenol and/or 3,5-Diamino-4-n-propoxythiophenol |

| 3 | Piperidine | Piperidine, DMSO, 100 °C | 3-Fluoro-5-(piperidin-1-yl)-4-n-propoxythiophenol |

| 4 | Thiophenolate | PhSNa, DMF, 80 °C | 3-Fluoro-4-n-propoxy-5-(phenylthio)thiophenol |

It is important to note that the thiol group is acidic and will be deprotonated under basic reaction conditions. This can affect the reactivity of the substrate and may require protection of the thiol group in some cases.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. baranlab.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. acs.org

In the case of this compound, the thiol group, or more likely the thiolate formed upon deprotonation with the organolithium base, can act as a directing group. The coordination of the lithium to the sulfur atom directs the deprotonation to the adjacent ortho position (C2 or C6). The fluorine atoms also have a modest directing effect. wikipedia.org

The general principle involves the interaction of the heteroatom of the DMG with the lithium of the organolithium reagent, which positions the base for deprotonation at the nearest ortho-position. wikipedia.org

Table 2: Hypothetical Directed ortho-Metalation Reactions of this compound

| Entry | Electrophile | Reagent/Conditions | Expected Product |

| 1 | N,N-Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C; 2. DMF | 2-Formyl-3,5-difluoro-4-n-propoxythiophenol |

| 2 | Iodine | 1. n-BuLi, THF, -78 °C; 2. I₂ | 2-Iodo-3,5-difluoro-4-n-propoxythiophenol |

| 3 | Trimethylsilyl chloride (TMSCl) | 1. n-BuLi, THF, -78 °C; 2. TMSCl | 3,5-Difluoro-4-n-propoxy-2-(trimethylsilyl)thiophenol |

| 4 | Carbon dioxide (CO₂) | 1. n-BuLi, THF, -78 °C; 2. CO₂ | 3,5-Difluoro-2-mercapto-6-n-propoxybenzoic acid |

These DoM strategies provide a versatile route to a variety of ortho-functionalized derivatives of this compound, which would be difficult to access through classical electrophilic aromatic substitution methods.

Mechanistic Investigations of Key Reactions of this compound

The understanding of the reaction mechanisms is crucial for the optimization of reaction conditions and the prediction of product outcomes.

For Nucleophilic Aromatic Substitution (SNAr) , the reaction of this compound with a nucleophile is expected to proceed through the classical two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on one of the fluorine-bearing carbons to form a pentadienyl anion intermediate, the Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized over the aromatic ring and can be stabilized by the electron-withdrawing fluorine atoms. The second step involves the rapid expulsion of the fluoride (B91410) leaving group to restore the aromaticity of the ring.

In the case of Directed ortho-Metalation (DoM) , the mechanism involves a complex-induced proximity effect (CIPE). baranlab.org After the initial deprotonation of the acidic thiol proton by the organolithium base to form a lithium thiolate, the lithium cation coordinates to the sulfur atom. This coordination brings the alkyl group of the organolithium reagent into close proximity to the ortho-protons of the aromatic ring, facilitating their abstraction and the formation of the ortho-lithiated species. baranlab.org The stability of this lithiated intermediate is crucial for the success of the subsequent electrophilic quench.

Derivatization of this compound for Advanced Materials and Catalytic Applications

The versatile reactivity of this compound allows for its derivatization into a wide array of functional molecules with potential applications in materials science and catalysis.

Through SNAr reactions , the introduction of various functional groups in place of the fluorine atoms can lead to the synthesis of novel liquid crystals, polymers, and pharmaceutical intermediates. For instance, the reaction with aromatic amines could yield precursors to electroactive polymers, while reaction with chiral nucleophiles could generate enantiomerically pure compounds for asymmetric catalysis.

DoM strategies open up avenues for the synthesis of highly substituted thiophenol derivatives that can serve as ligands for transition metal catalysts. The introduction of phosphine (B1218219) or other coordinating groups at the ortho-position can lead to the formation of bidentate or pincer-type ligands. These ligands can be used in a variety of catalytic processes, including cross-coupling reactions and hydrogenation.

Table 3: Potential Derivatives of this compound and Their Applications

| Derivative Class | Synthetic Method | Potential Application |

| Poly(arylene thioether)s | SNAr with dithiol nucleophiles | High-performance thermoplastics, optical materials |

| Bidentate Phosphine Ligands | DoM followed by reaction with chlorophosphines | Homogeneous catalysis (e.g., Suzuki, Heck couplings) |

| Thiol-Functionalized Dyes | SNAr with chromophoric nucleophiles | Dye-sensitized solar cells, fluorescent probes |

| Bioconjugates | Derivatization of the thiol group | Drug delivery, bioimaging |

The combination of the fluorine atoms, the propoxy group, and the reactive thiol and aromatic C-H bonds makes this compound a highly attractive building block for the design and synthesis of novel functional materials and catalysts. Further research into the reactivity and derivatization of this compound is likely to uncover new and valuable applications.

Advanced Spectroscopic and Structural Analysis Methodologies for 3,5 Difluoro 4 N Propoxythiophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constants

The ¹H and ¹³C NMR spectra of 3,5-Difluoro-4-n-propoxythiophenol are predicted to exhibit characteristic signals corresponding to the aromatic and the n-propoxy groups. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the propoxy and thiophenol moieties.

¹H NMR Spectroscopy: The aromatic region is expected to show a single resonance for the two equivalent aromatic protons (H-2 and H-6). This signal would appear as a triplet due to coupling with the two adjacent fluorine atoms. The n-propoxy group will display three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the oxygen atom (OCH₂). The thiol proton (SH) is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon environment. The carbon atoms directly bonded to fluorine (C-3 and C-5) will appear as doublets due to one-bond C-F coupling. The carbon attached to the sulfur (C-1) and the oxygen (C-4) will also have characteristic chemical shifts. The carbons of the n-propoxy group will be found in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling Constants (J in Hz) (¹H) |

| H-2/H-6 | 7.10 - 7.30 | - | t | ³J(H,F) ≈ 8-10 |

| SH | 3.50 - 4.50 | - | br s | - |

| OCH₂ | 3.90 - 4.10 | 70 - 75 | t | ³J(H,H) ≈ 6-7 |

| CH₂ | 1.70 - 1.90 | 22 - 25 | sextet | ³J(H,H) ≈ 7 |

| CH₃ | 0.90 - 1.10 | 10 - 12 | t | ³J(H,H) ≈ 7 |

| C-1 | - | 115 - 120 | - | - |

| C-2/C-6 | - | 110 - 115 | - | - |

| C-3/C-5 | - | 155 - 160 (d, ¹J(C,F) ≈ 240-250) | - | - |

| C-4 | - | 140 - 145 | - | - |

Note: The predicted values are based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. This signal would appear as a triplet due to coupling with the two adjacent aromatic protons (H-2 and H-6). The chemical shift of the fluorine signal provides information about the electronic environment around the fluorine nuclei. The presence of the electron-donating propoxy group and the thiophenol group will influence the shielding of the fluorine atoms.

Predicted ¹⁹F NMR Data for this compound:

| Atom | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constants (J in Hz) |

| F-3/F-5 | -110 to -130 | t | ³J(F,H) ≈ 8-10 |

Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃) and is based on data from similar fluorinated aromatic compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the n-propoxy chain (OCH₂ to CH₂ and CH₂ to CH₃), confirming their connectivity. oregonstate.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. oregonstate.edu This experiment would be used to definitively assign each protonated carbon by correlating the ¹H signals of the aromatic protons and the n-propoxy group to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. harvard.edu In this molecule, NOESY could be used to confirm the conformation of the n-propoxy group relative to the aromatic ring by observing through-space interactions between the OCH₂ protons and the aromatic protons (H-2/H-6).

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the molecule and are excellent for identifying functional groups and studying conformational changes and intermolecular interactions.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would display characteristic bands for the various functional groups present.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| S-H | Stretching | 2550 - 2600 | Weak | Strong |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium | Strong |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Strong | Medium |

| C=C (aromatic) | Stretching | 1580 - 1620, 1450 - 1500 | Medium-Strong | Strong |

| C-F | Stretching | 1100 - 1300 | Strong | Weak |

| C-O (ether) | Stretching | 1200 - 1275 (asymmetric), 1000-1050 (symmetric) | Strong | Medium |

| C-S | Stretching | 600 - 800 | Weak-Medium | Strong |

Note: Predicted wavenumbers are based on typical ranges for these functional groups and may be influenced by the specific molecular structure.

The S-H stretching vibration is typically weak in the IR spectrum but gives a strong signal in the Raman spectrum. The aromatic C=C stretching bands will be prominent in both spectra. The strong C-F stretching vibrations are a key feature in the IR spectrum. The C-O stretching of the ether linkage will also be clearly identifiable.

Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy can also provide insights into the conformational flexibility of the n-propoxy group and potential intermolecular interactions. The positions and widths of certain vibrational bands, particularly those involving the propoxy chain and the thiol group, can be sensitive to the local environment and molecular conformation.

For example, the study of temperature-dependent IR or Raman spectra could reveal the presence of different conformers of the n-propoxy chain. Furthermore, changes in the S-H stretching frequency upon dilution or in different solvents can indicate the presence and strength of hydrogen bonding involving the thiol group. In the solid state, intermolecular interactions would lead to shifts and splitting of vibrational bands compared to the solution or gas phase spectra.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and High-Resolution Mass Determination

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information regarding the molecular weight and elemental composition through high-resolution mass determination and offers insights into the molecular structure via the analysis of fragmentation pathways.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for the mass spectrometric analysis of this compound, each providing complementary information.

Electron Ionization (EI): As a hard ionization technique, EI subjects the analyte to high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. youtube.com This fragmentation is highly reproducible and creates a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation. youtube.com For this compound, the molecular ion peak would be observed, and its high-resolution measurement would confirm the elemental formula. The fragmentation patterns are governed by the stability of the resulting ions and neutral losses.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing derivatives of this compound, especially those that are more polar or thermally labile. mdpi.com ESI typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.gov For the parent thiophenol, which is acidic, negative-ion ESI would be particularly effective, showing a prominent [M-H]⁻ ion. This is advantageous for accurately determining the molecular weight of the intact molecule or its non-covalently bound complexes. mdpi.com

| Ionization Method | Typical Ions Formed for this compound | Key Information Provided |

| Electron Ionization (EI) | M⁺˙, [M-C₃H₇]⁺, [M-OC₃H₇]⁺, [M-S]⁺˙, etc. | Detailed structural information from fragmentation patterns. |

| Electrospray Ionization (ESI) | [M-H]⁻, [M+H]⁺, [M+Na]⁺ | Accurate molecular weight determination with minimal fragmentation. |

Fragment Ion Analysis and Isotopic Patterns

The analysis of fragment ions in the EI mass spectrum of this compound provides a roadmap to its structure. The presence of fluorine, sulfur, and the n-propoxy group leads to characteristic fragmentation pathways.

A primary fragmentation event would be the cleavage of the propyl group. The loss of a propyl radical (•C₃H₇) would result in a significant peak. Alpha-cleavage next to the oxygen or sulfur atoms is also a probable fragmentation route. The thiophenol moiety itself can undergo characteristic fragmentation, including the loss of a sulfur atom or the carbon-sulfur bond. nih.gov The presence of two fluorine atoms on the aromatic ring influences the stability of the fragment ions and can direct the fragmentation pathways. nih.gov

Isotopic patterns, though less pronounced for this compound due to the low natural abundance of heavy isotopes of carbon, hydrogen, oxygen, and fluorine, are still useful. The presence of sulfur, with its ³⁴S isotope at about 4.2% natural abundance, would result in a characteristic M+2 peak, which can help to confirm the presence of sulfur in the molecule and its fragments.

Table of Expected Fragment Ions in EI-MS of this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 218 | [C₉H₁₀F₂OS]⁺˙ (Molecular Ion) | Ionization of the parent molecule. |

| 175 | [C₆H₃F₂OS]⁺ | Loss of propyl radical (•C₃H₇). |

| 159 | [C₆H₃F₂S]⁺ | Loss of propoxy radical (•OC₃H₇). |

| 186 | [C₉H₁₀F₂O]⁺˙ | Loss of sulfur atom (S). |

| 147 | [C₅H₃F₂S]⁺ | Loss of CO and C₂H₄ from the [M-C₃H₇]⁺ ion. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of the molecular structure of this compound in the solid state, offering precise bond lengths, bond angles, and details of the three-dimensional arrangement of molecules in the crystal lattice.

Molecular Packing and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)

The crystal packing of this compound is expected to be influenced by a variety of intermolecular interactions. The thiol group (-SH) is a potential hydrogen bond donor, and it can form S-H···S or S-H···O hydrogen bonds with neighboring molecules. The oxygen atom of the propoxy group can act as a hydrogen bond acceptor.

Advanced Techniques for Electronic Structure Probing (e.g., UV-Vis Absorption and Fluorescence Spectroscopy of Derivatives)

UV-Vis absorption and fluorescence spectroscopy are powerful tools for investigating the electronic structure of this compound and its derivatives.

The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions of the substituted benzene (B151609) ring. The position and intensity of these bands are sensitive to the substitution pattern on the ring. The presence of the sulfur and oxygen atoms with their lone pairs of electrons can also give rise to n→π* transitions, although these are typically weaker.

Derivatization of the thiophenol can lead to significant changes in the electronic spectra. For instance, conversion to a thiophenolate anion would result in a red shift (bathochromic shift) of the absorption maximum due to the increased electron-donating ability of the S⁻ group. researchgate.net

Fluorescence spectroscopy can provide further insights into the excited state properties. While many thiophenols are not strongly fluorescent, certain derivatives can exhibit significant emission. researchgate.net The fluorescence properties, including the quantum yield and Stokes shift, are highly dependent on the molecular structure and the solvent environment. nih.gov The introduction of fluorophores or conversion to derivatives that enhance intramolecular charge transfer can lead to fluorescent probes with applications in sensing and imaging.

Computational Chemistry and Theoretical Investigations of 3,5 Difluoro 4 N Propoxythiophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 3,5-Difluoro-4-n-propoxythiophenol. nih.gov These methods provide a framework for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. aps.org For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface.

The choice of the functional and basis set is crucial for obtaining reliable results. A common and effective combination for organic molecules is the B3LYP hybrid functional paired with a basis set such as 6-311++G(d,p). nih.gov This level of theory accurately accounts for electron correlation and provides a good description of the electronic structure. The geometry optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles for the molecule's ground state.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-S | 1.78 | |

| S-H | 1.35 | |

| C-O | 1.37 | |

| C-F | 1.35 | |

| C-C (aromatic) | 1.39 - 1.40 | |

| C-C (propyl) | 1.52 - 1.53 | |

| O-C (propyl) | 1.43 | |

| **Bond Angles (°) ** | ||

| C-S-H | 99.5 | |

| C-C-S | 123.0 | |

| C-C-O | 118.5 | |

| C-C-F | 119.0 | |

| Dihedral Angles (°) | ||

| C-C-S-H | ~0 or ~180 | |

| C-C-O-C | ~180 |

Note: The values in this table are representative and would be precisely determined through actual DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These descriptors, derived from DFT calculations, provide a quantitative measure of the molecule's reactivity profile. irjweb.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.80 |

Note: These values are illustrative and would be the output of specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP surface would likely show the most negative potential (red) around the sulfur and oxygen atoms due to their lone pairs of electrons, and also on the fluorine atoms. The most positive potential (blue) would be expected around the thiol hydrogen atom, making it the primary site for deprotonation. The aromatic ring would exhibit varying potentials, influenced by the electron-withdrawing fluorine atoms and the electron-donating propoxy and thiophenol groups.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the n-propoxy and thiol groups. These simulations can reveal the preferred orientations of these side chains, the barriers to their rotation, and how their movement is influenced by the solvent environment. By analyzing the trajectory, one can determine the population of different conformers and understand the dynamic interplay between the different parts of the molecule. This information is crucial for a complete understanding of its behavior in solution.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures.

For this compound, DFT calculations can be used to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts, when compared to experimental values, can help in the definitive assignment of signals to specific atoms within the molecule. nih.gov

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. These calculations provide the energies and intensities of the various vibrational modes, such as C-H stretching, C=C aromatic ring stretching, C-F stretching, and S-H stretching. This information is invaluable for interpreting experimental vibrational spectra and understanding the molecule's bonding characteristics.

Table 3: Hypothetical Predicted ¹⁹F NMR Chemical Shifts for this compound (DFT/GIAO)

| Fluorine Atom Position | Predicted Chemical Shift (ppm) |

| F (at C3) | -125.0 |

| F (at C5) | -125.0 |

Note: Predicted chemical shifts are relative to a standard (e.g., CFCl₃) and are subject to the level of theory and solvent models used.

Theoretical Studies of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its participation in subsequent chemical transformations, DFT calculations can be used to map out the entire reaction pathway.

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies for each step. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in a substitution reaction, theoretical studies could clarify whether the reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism and identify the factors that influence the regioselectivity of the reaction. These insights are crucial for optimizing reaction conditions and designing new synthetic routes.

In Silico Screening and Design of Novel Derivatives Based on this compound Scaffolds

The strategic design of novel therapeutic agents often employs computational methodologies to predict the biological activity and physicochemical properties of new molecular entities. The this compound scaffold presents a unique combination of structural features, including a reactive thiophenol moiety, electron-withdrawing fluorine atoms, and a flexible n-propoxy group, making it an intriguing starting point for virtual screening and the rational design of derivatives with potentially enhanced biological activities.

In silico screening campaigns leveraging the this compound core can be conceptualized through several advanced computational techniques. High-throughput virtual screening (HTVS) of large chemical libraries, for instance, allows for the rapid identification of compounds that are structurally complementary to a specific biological target. By utilizing the this compound as a query structure, it is possible to search for molecules that share its key pharmacophoric features.

Structure-based drug design (SBDD) represents another powerful approach. In a hypothetical scenario where the this compound scaffold is identified as a binder to a particular enzyme active site, molecular docking simulations can be employed to predict the binding conformations and affinities of a virtual library of its derivatives. This process enables the prioritization of compounds for synthesis and biological evaluation, thereby streamlining the drug discovery pipeline.

The design of novel derivatives can be further refined through quantitative structure-activity relationship (QSAR) studies. By establishing a mathematical correlation between the structural properties of a series of this compound analogs and their biological activity, predictive models can be developed. These models can then be used to guide the design of new derivatives with optimized potency and selectivity.

A hypothetical study focused on developing inhibitors for a target protein might involve modifying the core scaffold at various positions. For instance, the thiol group could be replaced with other functional groups to explore different binding interactions, or the n-propoxy chain could be altered in length or branching to probe the steric and hydrophobic constraints of the binding pocket. The fluorine atoms are expected to influence the electronic properties and metabolic stability of the designed compounds.

The following table presents a hypothetical set of designed derivatives of this compound and their predicted binding affinities against a putative protein target, as determined by molecular docking simulations.

| Derivative | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| DFPT-001 | R = H (Thiol) | -7.2 | Hydrogen bond with Ser24; Pi-sulfur with Phe82 |

| DFPT-002 | R = CH₃ (Thioether) | -6.8 | Hydrophobic interaction with Leu45 |

| DFPT-003 | R = C(=O)CH₃ (Thioester) | -8.1 | Hydrogen bond with Asn26; Carbonyl interaction |

| DFPT-004 | Propoxy to Isopropoxy | -7.5 | Altered hydrophobic contacts |

| DFPT-005 | Addition of -CN to phenyl ring | -7.9 | Dipole-dipole interaction with Gln50 |

Further computational analysis, such as molecular dynamics (MD) simulations, can provide insights into the dynamic behavior of the ligand-protein complexes and the stability of the predicted binding modes over time. This multi-faceted computational approach allows for a comprehensive evaluation of potential drug candidates before their physical synthesis, significantly accelerating the discovery of novel therapeutics based on the this compound scaffold.

Applications of 3,5 Difluoro 4 N Propoxythiophenol As a Building Block in Advanced Chemical Research

Utilization in Organofluorine Chemistry for Novel Compound Synthesis

The presence of two fluorine atoms ortho to the thiol group significantly influences the electronic properties of the benzene (B151609) ring in 3,5-difluoro-4-n-propoxythiophenol, making it a valuable precursor in organofluorine chemistry. The electron-withdrawing nature of fluorine can enhance the acidity of the thiol proton and modify the reactivity of the aromatic ring toward further substitution.

The thiol group serves as a versatile handle for a variety of chemical transformations. It can be readily alkylated, arylated, or used in addition reactions to synthesize a range of sulfur-containing fluorinated molecules. For instance, the reaction of this compound with electrophiles can lead to the formation of thioethers, which are important motifs in pharmaceuticals and materials science.

Furthermore, the difluorinated aromatic ring itself is a target for modification. While the existing substituents direct incoming electrophiles to specific positions, the fluorine atoms can also participate in nucleophilic aromatic substitution (SNAr) reactions under certain conditions, allowing for the introduction of a wide array of functional groups. This dual reactivity makes this compound a key intermediate for accessing complex, highly functionalized organofluorine compounds that are otherwise difficult to synthesize. The synthesis of novel fluorinated compounds is an active area of research due to the unique properties conferred by fluorine, such as enhanced thermal stability and altered electronic characteristics. researchgate.net

Role as a Ligand in Coordination Chemistry and Homogeneous Catalysis

Thiolates are well-established ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of transition metals. wikipedia.org The deprotonated form of this compound, the 3,5-difluoro-4-n-propoxythiophenolate anion, is expected to be an excellent ligand for the construction of novel metal-thiolate complexes.

The 3,5-difluoro-4-n-propoxythiophenolate ligand can coordinate to metal centers to form a variety of complexes, from simple mononuclear species to more complex polynuclear clusters. wikipedia.org The electronic properties of the ligand, tuned by the fluorine and n-propoxy groups, can influence the geometry, stability, and reactivity of the resulting metal complexes. The fluorine atoms, being electron-withdrawing, can modulate the electron density on the sulfur atom, thereby affecting the metal-ligand bond strength and the redox potential of the metal center.

The n-propoxy group provides solubility in organic solvents, which is advantageous for the synthesis and characterization of these complexes, as well as for their application in homogeneous catalysis. The steric bulk of the ligand can also play a role in determining the coordination number and geometry of the metal center.

Table 1: Predicted Properties of Metal Complexes with 3,5-Difluoro-4-n-propoxythiophenolate Ligand (Note: This table is based on general principles of coordination chemistry and data for analogous fluorinated thiophenolate complexes.)

| Metal Center | Plausible Geometry | Potential Application Area | Expected Influence of Fluorine |

| Palladium(II) | Square Planar | Cross-coupling catalysis | Enhanced catalyst stability |

| Gold(I) | Linear | Luminescent materials | Modified emission properties |

| Copper(I) | Tetrahedral | Catalysis, materials | Tunable redox properties |

| Zinc(II) | Tetrahedral | Structural models for enzymes | Increased Lewis acidity of metal |

Metal-thiolate complexes are active catalysts for a variety of organic transformations, including the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Palladium complexes bearing thiolate ligands, for example, have been explored in cross-coupling reactions. The electronic modifications introduced by the fluorine atoms in the 3,5-difluoro-4-n-propoxythiophenolate ligand can lead to catalysts with enhanced stability, activity, and selectivity.

The cooperative effect of the metal center and the thiolate ligand can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov The specific structure of the complex, including the coordination environment around the metal and the electronic nature of the thiolate ligand, will dictate its catalytic performance. Research in this area focuses on designing catalysts where the ligand framework can be systematically tuned to optimize the outcome of the desired chemical reaction.

Intermediate in the Development of Functional Materials

The unique combination of a polarizable sulfur atom, electron-withdrawing fluorine atoms, and a flexible alkoxy group makes this compound an attractive building block for functional materials with tailored properties.

The incorporation of fluorine atoms into liquid crystal (LC) molecules is a well-known strategy to tune their mesomorphic and dielectric properties. beilstein-journals.org The presence of lateral fluorine atoms, as in the case of this compound, can significantly impact the melting point, clearing point, and dielectric anisotropy of the resulting materials. The thioether linkage, formed by reacting the thiol group, is also known to influence the phase behavior of liquid crystals, often leading to lower melting points compared to their ether analogues. nih.gov

By incorporating the 3,5-difluoro-4-n-propoxythiophenyl moiety into calamitic (rod-like) or discotic (disk-like) molecular architectures, it is possible to design new liquid crystalline materials. The interplay between the rigid aromatic core, the flexible n-propoxy chain, and the polar fluorine and sulfur atoms can give rise to a variety of mesophases, such as nematic and smectic phases, over a broad temperature range. A closely related compound, 3,4-Difluorothiophenol, has been used in the synthesis of liquid crystal compounds. google.com

Table 2: Hypothetical Liquid Crystal Precursor Derived from this compound and its Expected Properties (Note: This table is illustrative and based on known structure-property relationships in fluorinated liquid crystals.)

| Precursor Structure Example | Target Mesophase | Expected Key Property | Rationale |

| Ester-linked biphenyl (B1667301) derivative | Nematic | Negative dielectric anisotropy | Lateral fluorine atoms and polar groups |

| Tolan-based structure | Smectic A | Broad temperature range | Combination of rigid core and flexible chain |

Polythiophenes are a class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of polythiophenes can be finely tuned by introducing substituents onto the thiophene (B33073) ring. While this compound is not a thiophene monomer itself, it can be used to synthesize functionalized thiophene monomers or incorporated into other polymer backbones.

For example, the corresponding poly(alkoxy-fluorothiophene) would be expected to have a lower highest occupied molecular orbital (HOMO) energy level due to the electron-withdrawing fluorine atoms, potentially leading to higher oxidative stability and improved performance in electronic devices. rsc.org The n-propoxy group would ensure solubility and processability of the polymer. The development of such specialty polymers with precisely controlled electronic properties is a major goal in materials science. The introduction of alkoxy groups can lead to a red-shift in absorption and emission bands of oligothiophenes. researchgate.net

Components in Optoelectronic and Organic Semiconductor Research

The development of next-generation optoelectronic devices and organic semiconductors relies on the rational design of organic molecules that exhibit tailored electronic and self-assembly properties. This compound offers a unique combination of structural motifs that are highly desirable for creating advanced materials.

The presence of fluorine atoms on the aromatic ring significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can enhance the stability of organic semiconductor materials by making them more resistant to oxidation. Furthermore, the strategic placement of fluorine atoms can promote favorable intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for achieving the ordered molecular packing necessary for efficient charge transport in organic thin-film transistors and photovoltaic devices.

| Structural Feature | Influence on Optoelectronic Properties |

| 3,5-Difluoro Aromatic Ring | Lowers HOMO/LUMO energy levels, increases oxidative stability, promotes ordered packing. |

| Thiol Group | Provides a reactive handle for incorporation into larger conjugated systems. |

| n-Propoxy Group | Enhances solubility and can influence molecular packing. |

Scaffold for Probing Structure-Reactivity Relationships in Chemical Biology

The precise investigation of biological systems at the molecular level often requires the use of custom-designed chemical probes. This compound serves as an excellent scaffold for the development of such probes, offering functionalities that are well-suited for studying biological interactions and enzymatic reactions without direct clinical applications.

Development of Chemical Probes for Biological Systems

A key requirement for a chemical probe is the ability to be selectively attached to a biological molecule of interest, such as a protein or a nucleic acid. The thiol group of this compound is a soft nucleophile that can readily undergo Michael addition with electrophilic sites on biomolecules, such as maleimides or α,β-unsaturated carbonyls, which can be introduced through genetic or chemical means. This allows for the covalent labeling of specific biological targets.

Once attached, the fluorinated aromatic ring can act as a unique reporter group. The presence of ¹⁹F atoms provides a clean spectroscopic handle for detection by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Since endogenous fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window for observing the local environment of the probe. Changes in the chemical shift of the fluorine signals upon binding of the probe to its target can provide valuable information about conformational changes and binding interactions.

Investigation of Enzymatic Reactions

In the study of enzymatic reactions, this compound can be incorporated into substrate analogs to probe enzyme mechanisms. The thiol group can mimic the side chain of cysteine, allowing the molecule to act as a competitive inhibitor or a mechanism-based inactivator for certain enzymes, particularly those in the protease and transferase families.

The electron-withdrawing fluorine atoms can modulate the pKa of the thiol group, influencing its reactivity within an enzyme's active site. By comparing the enzymatic processing of fluorinated versus non-fluorinated substrate analogs, researchers can gain insights into the role of electronic effects in catalysis. Furthermore, the ¹⁹F NMR signature of the probe can be used to monitor the kinetics of enzymatic reactions in real-time, providing a powerful tool for dissecting complex biochemical pathways in a non-invasive manner, outside of any human clinical context.

| Application Area | Role of this compound | Key Functional Groups |

| Chemical Probe Development | Covalent labeling of biomolecules and ¹⁹F NMR reporting. | Thiol, 3,5-Difluoro Aromatic Ring |

| Enzymatic Reaction Investigation | Acting as a substrate analog or inhibitor to probe reaction mechanisms. | Thiol, 3,5-Difluoro Aromatic Ring |

Reagent in the Development of Novel Synthetic Methodologies

The development of new chemical reactions and synthetic strategies is fundamental to advancing the field of organic chemistry. This compound is a valuable reagent in this context, as its distinct functional groups can be exploited in a variety of transformations.

The nucleophilic thiol group can participate in a wide range of reactions, including S-alkylation, S-arylation, and addition to unsaturated systems. This makes it a useful building block for the synthesis of complex sulfur-containing molecules. Moreover, the thiol can be oxidized to form disulfides or sulfonic acids, further expanding its synthetic utility.

The fluorinated aromatic ring exhibits unique reactivity. The strong electron-withdrawing effect of the two fluorine atoms activates the ring towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of one of the fluorine atoms by a variety of nucleophiles, providing a pathway to more highly functionalized aromatic compounds that would be difficult to access through other means. The regioselectivity of these substitution reactions can be influenced by the electronic and steric environment created by the propoxy and thiol groups.

The combination of these reactive sites within a single molecule allows for the development of tandem or cascade reactions, where multiple transformations occur in a single synthetic operation. This can lead to the rapid construction of molecular complexity from a relatively simple starting material, which is a key goal in modern synthetic chemistry.

Analytical Method Development and Detection Strategies for 3,5 Difluoro 4 N Propoxythiophenol in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are powerful tools for separating complex mixtures and quantifying specific analytes. For a fluorinated and functionalized aromatic compound like 3,5-Difluoro-4-n-propoxythiophenol, both gas and liquid chromatography techniques are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds. Due to its thiophenol structure, this compound can be analyzed by GC-MS, often after a derivatization step to improve its volatility and thermal stability.

Derivatization: The thiol group (-SH) can be reactive and may cause tailing on some GC columns. Derivatization to a more stable ether or thioether can mitigate these issues. For instance, reaction with an alkylating agent can convert the thiol to a thioether, which is generally more volatile and less prone to adsorption on the column.

Instrumentation and Conditions: A typical GC-MS system for this analysis would involve a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The injector temperature would be optimized to ensure efficient volatilization without thermal degradation. The mass spectrometer, operating in electron ionization (EI) mode, would provide characteristic fragmentation patterns for structural elucidation and quantification. Advances in GC-MS, such as injection-port derivatization (IPD), can increase throughput and reduce sample degradation by performing the derivatization reaction within the heated injection port. nih.gov

Data Analysis: The resulting mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the n-propoxy group, the fluorine atoms, and the thiophenol ring structure. Quantification is typically achieved using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Thiophenol

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 m/z |

| Detection Mode | Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) with UV, Diode Array, or Mass Spectrometric Detection

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC is a common approach.

Stationary and Mobile Phases: A C18 or C8 column is typically used as the stationary phase. The mobile phase would consist of a mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid to suppress ionization of the thiol group) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution is often employed to achieve optimal separation from other components in the matrix.

Detection Methods:

UV Detection: The aromatic ring in this compound allows for sensitive detection using a UV detector, typically in the range of 230-280 nm.

Diode Array Detection (DAD): A DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization technique for this type of compound. The resulting mass-to-charge ratio data confirms the identity of the analyte and allows for very low detection limits.

Table 2: Representative HPLC-UV/MS Conditions for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| UV Detection | 254 nm |

| MS Ionization | Electrospray Ionization (ESI), Negative Ion Mode |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |

Development of Chiral Separation Methods for Enantiomeric Derivatives

While this compound itself is not chiral, derivatives of this compound could be. The development of chiral separation methods is crucial for isolating and characterizing enantiomers, which can have different biological activities. nih.gov HPLC is the most common technique for chiral separations. researchgate.net

Chiral Stationary Phases (CSPs): The key to chiral HPLC is the use of a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds. researchgate.netresearchgate.netsci-hub.se The choice of CSP and mobile phase is critical for achieving enantiomeric resolution.

Mobile Phase Optimization: The mobile phase composition, including the type and concentration of organic modifiers and additives, can significantly influence the separation. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile) modes can be employed depending on the specific derivative and CSP.

Electrochemical Methods for Sensing and Redox Studies of this compound

Electrochemical methods offer a sensitive and often low-cost approach for the detection and study of redox-active compounds like thiophenols. The thiol group in this compound is electrochemically active and can be oxidized at an electrode surface.

Cyclic Voltammetry (CV): CV can be used to study the redox behavior of the compound, determining its oxidation potential. This information is valuable for developing amperometric sensors. Studies on substituted thiophenes have shown that the oxidation potential is influenced by the substituents on the aromatic ring.

Pulsed Electrochemical Detection (PED): PED, often coupled with capillary electrophoresis (CE), is a highly sensitive technique for the direct detection of thiols without derivatization. nih.gov Integrated pulsed amperometric detection (IPAD), a form of PED, can provide stable baselines and low detection limits, typically in the picogram range. nih.gov

Spectrophotometric Methods for Detection and Concentration Determination

Spectrophotometric methods are based on the absorption of light by a compound and are widely used for quantitative analysis.

Direct UV-Vis Spectrophotometry: While simple, direct UV-Vis spectrophotometry may lack specificity in complex matrices. The absorbance of this compound in a suitable solvent can be measured at its wavelength of maximum absorbance (λmax) and quantified using a calibration curve.

Colorimetric Assays: More specific spectrophotometric methods often involve a chemical reaction that produces a colored product. For thiols, reagents like N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent can be used. researchgate.net Another common method involves the use of the Folin-Ciocalteu reagent for the determination of total phenolic compounds, which would also react with the thiophenol group. redalyc.org The reaction of thiols with diphenylpicrylhydrazyl (DPPH) can also be monitored spectrophotometrically. nih.gov

Table 3: Comparison of Spectrophotometric Methods for Thiol Determination

| Method | Reagent | Principle | Wavelength (nm) |

| Folin-Ciocalteu | Phosphomolybdic/phosphotungstic acids | Reduction of reagent by phenolic/thiol groups to form a blue complex. redalyc.org | ~765 redalyc.org |

| DMPD Assay | N,N-dimethyl-p-phenylenediamine + Fe³⁺ | Oxidation of DMPD in the presence of thiols to form a colored radical cation. researchgate.net | ~450-500 researchgate.net |

| DPPH Assay | Diphenylpicrylhydrazyl | Reduction of the stable DPPH radical by the thiol, causing a decrease in absorbance. nih.gov | ~517 |

Development of Advanced Extraction and Sample Preparation Protocols for Complex Research Samples

Effective sample preparation is critical for accurate analysis, especially when dealing with complex matrices like biological fluids or environmental samples. The goal is to isolate and concentrate the analyte of interest while removing interfering substances.

Liquid-Liquid Extraction (LLE): LLE is a classic technique where the sample is partitioned between two immiscible solvents. The choice of solvents is based on the polarity and solubility of this compound.

Solid-Phase Extraction (SPE): SPE offers a more efficient and selective alternative to LLE. A variety of sorbents can be used, including reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange materials. The selection of the appropriate sorbent and elution solvents is key to achieving high recovery and purity.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS methodology can be adapted for the extraction of various organic compounds from complex matrices. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.

Challenges, Future Directions, and Emerging Research Avenues for 3,5 Difluoro 4 N Propoxythiophenol

Addressing Current Limitations in Synthetic Accessibility and Scalability

A critical step often involves the nucleophilic aromatic substitution (SNAr) of a precursor like 1,2,3-trifluoro-4-nitrobenzene (B1329356) or a related activated fluoroaromatic compound. The reactivity of the fluorine atoms is highly dependent on the nature and positioning of other substituents, and achieving selective substitution at the desired position can be challenging. Undesired side reactions, such as the displacement of multiple fluorine atoms or polymerization, can further complicate the synthesis and purification processes.

The conversion of a precursor, such as an aryl halide or a phenol (B47542) derivative, to the corresponding thiophenol also presents hurdles. Traditional methods for introducing a thiol group, such as the Leuckart thiophenol reaction or the reduction of a sulfonyl chloride, can require harsh reagents and conditions that may not be compatible with the existing functional groups on the molecule. The sensitivity of the thiol group to oxidation, which can lead to the formation of disulfides, necessitates careful handling and purification, adding to the complexity and cost of production. nih.gov